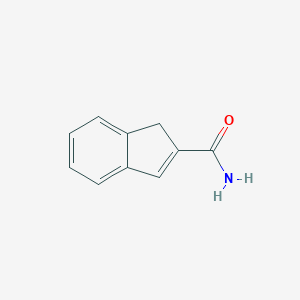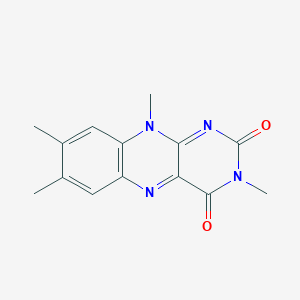
3-Methyllumiflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyllumiflavin is a synthetic compound that belongs to the class of flavins. It is a derivative of lumiflavin, which is a naturally occurring flavin that is involved in various biological processes. 3-Methyllumiflavin is widely used in scientific research for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
3-Methyllumiflavin has several potential applications in scientific research. It can be used as a fluorescent probe for monitoring various biological processes, including enzyme activity, protein-protein interactions, and DNA binding. It can also be used as a photosensitizer for photodynamic therapy, a technique used for the treatment of various cancers. Additionally, 3-Methyllumiflavin has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Mecanismo De Acción
The mechanism of action of 3-Methyllumiflavin involves its ability to undergo redox reactions, which results in the production of reactive oxygen species (ROS). The ROS can then react with various cellular components, including proteins, lipids, and DNA, leading to oxidative damage. This oxidative damage can result in cell death or activation of various signaling pathways, depending on the concentration and duration of exposure to 3-Methyllumiflavin.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyllumiflavin are dependent on the concentration and duration of exposure. At low concentrations, it has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, it can induce oxidative damage, leading to cell death. Additionally, 3-Methyllumiflavin has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyllumiflavin in lab experiments include its high purity, stability, and solubility in water and organic solvents. Additionally, it has a high molar extinction coefficient, making it an excellent fluorescent probe for monitoring various biological processes. However, the limitations of using 3-Methyllumiflavin include its potential toxicity and the need for careful handling and disposal. Additionally, its use in vivo may be limited due to its potential side effects and lack of specificity for certain cellular components.
Direcciones Futuras
There are several future directions for the use of 3-Methyllumiflavin in scientific research. One potential direction is the development of new photosensitizers for photodynamic therapy, using 3-Methyllumiflavin as a template. Another potential direction is the use of 3-Methyllumiflavin as a fluorescent probe for monitoring various cellular processes in vivo. Additionally, the development of new derivatives of 3-Methyllumiflavin with improved specificity and lower toxicity could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 3-Methyllumiflavin involves several steps, including the reaction of lumiflavin with methyl iodide in the presence of a base, followed by purification through chromatography. The final product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.
Propiedades
Número CAS |
18636-32-3 |
|---|---|
Nombre del producto |
3-Methyllumiflavin |
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |
Clave InChI |
DSUJCACXEBHAAS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
Otros números CAS |
18636-32-3 |
Sinónimos |
3-methyllumiflavin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)


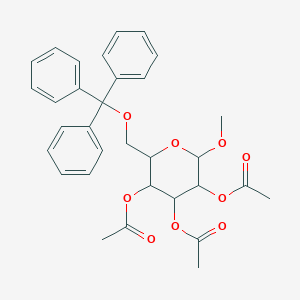
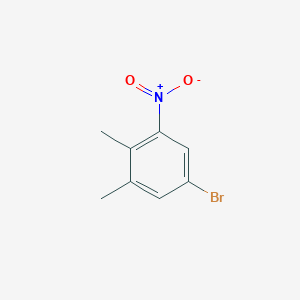
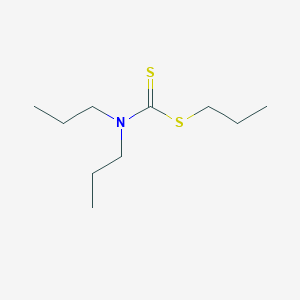



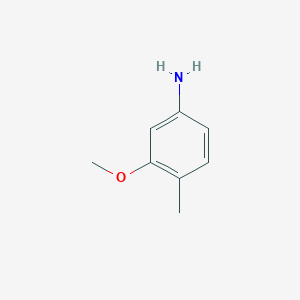

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

